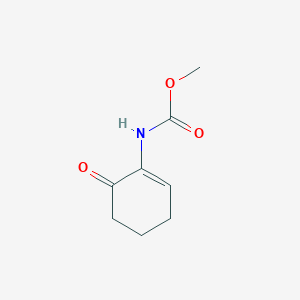![molecular formula C16H14N2 B14275639 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- CAS No. 156142-62-0](/img/structure/B14275639.png)
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a benzimidazole ring fused with a phenyl group substituted with a vinyl group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- typically involves the following steps:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Substitution Reaction: The benzimidazole ring is then subjected to a substitution reaction with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Vinylation: The final step involves the introduction of the vinyl group at the 2-position of the benzimidazole ring. This can be achieved through a Heck coupling reaction using a palladium catalyst and a suitable vinyl halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Coupling Reactions: The vinyl group allows for various coupling reactions, such as Heck and Suzuki coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of advanced materials, including polymers and dyes, due to its stable aromatic structure.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The vinyl group allows for additional interactions with biological molecules, enhancing its efficacy. The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
2-Methylbenzimidazole: Studied for its potential as an anticancer agent.
2-(4-Methylphenyl)benzimidazole: Similar in structure but lacks the vinyl group, affecting its reactivity and biological activity.
The uniqueness of 1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]- lies in the presence of the vinyl group, which enhances its chemical reactivity and potential biological applications.
Eigenschaften
CAS-Nummer |
156142-62-0 |
|---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-[2-(4-methylphenyl)ethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14N2/c1-12-6-8-13(9-7-12)10-11-16-17-14-4-2-3-5-15(14)18-16/h2-11H,1H3,(H,17,18) |
InChI-Schlüssel |
OXJAYTNQJSNENK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


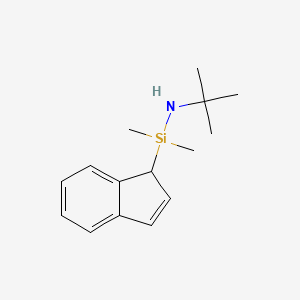
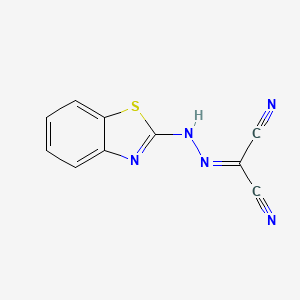
![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
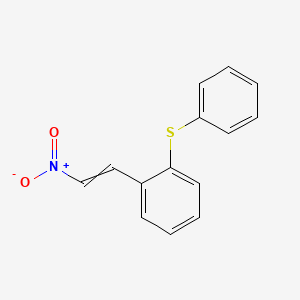


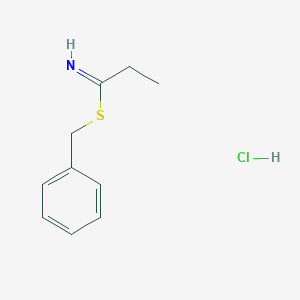

![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
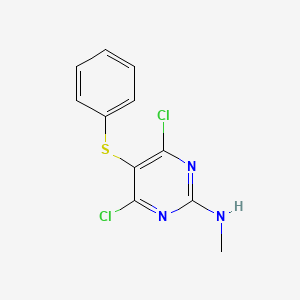
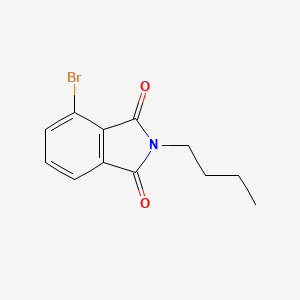
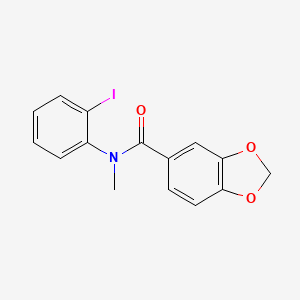
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
